molecular formula C10H7BrFNS B6210813 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole CAS No. 1188037-57-1

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

Cat. No.: B6210813
CAS No.: 1188037-57-1
M. Wt: 272.14 g/mol
InChI Key: MKEDDNPPOZDEHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole is a heterocyclic compound that contains bromine, fluorine, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole typically involves the reaction of 3-fluoroaniline with carbon disulfide and bromine in the presence of a base. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted thiazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The thiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-(3-chlorophenyl)-5-methyl-1,3-thiazole
  • 2-bromo-4-(3-methylphenyl)-5-methyl-1,3-thiazole
  • 2-bromo-4-(3-nitrophenyl)-5-methyl-1,3-thiazole

Uniqueness

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for pharmaceutical applications.

Properties

CAS No.

1188037-57-1

Molecular Formula

C10H7BrFNS

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-4-(3-fluorophenyl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C10H7BrFNS/c1-6-9(13-10(11)14-6)7-3-2-4-8(12)5-7/h2-5H,1H3

InChI Key

MKEDDNPPOZDEHU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Br)C2=CC(=CC=C2)F

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.